N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

MACC1 transcriptional inhibition cancer metastasis high-throughput screening

N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide (C₁₅H₁₆N₈O, MW 324.34 g/mol) belongs to the 1,2,3,4-tetrazolo[1,5-b]pyridazine class, a scaffold validated through high-throughput screening (HTS) of over 118,500 compounds for transcriptional inhibition of the metastasis driver MACC1. The compound features a piperidine-3-carboxamide core N-linked to a 3-pyridinyl group and substituted at the piperidine 1-position with a tetrazolo[1,5-b]pyridazin-6-yl moiety.

Molecular Formula C15H16N8O
Molecular Weight 324.34 g/mol
Cat. No. B12174868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
Molecular FormulaC15H16N8O
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C15H16N8O/c24-15(17-12-4-1-7-16-9-12)11-3-2-8-22(10-11)14-6-5-13-18-20-21-23(13)19-14/h1,4-7,9,11H,2-3,8,10H2,(H,17,24)
InChIKeyAMIIIHUBNCOWTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide – Compound Profile for Anti-Metastatic Drug Discovery Procurement


N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide (C₁₅H₁₆N₈O, MW 324.34 g/mol) belongs to the 1,2,3,4-tetrazolo[1,5-b]pyridazine class, a scaffold validated through high-throughput screening (HTS) of over 118,500 compounds for transcriptional inhibition of the metastasis driver MACC1 [1]. The compound features a piperidine-3-carboxamide core N-linked to a 3-pyridinyl group and substituted at the piperidine 1-position with a tetrazolo[1,5-b]pyridazin-6-yl moiety. This chemotype is mechanistically linked to NFκB pathway suppression and is under active patent protection (EP 21169702.4) [2][3]. The fused tetrazolo-pyridazine bicyclic system is the essential pharmacophoric substructure for MACC1 expression inhibition, as demonstrated by loss of activity upon replacement with quinoxaline or pyrimidine rings [1].

Why N-(Pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Generic substitution within the tetrazolo[1,5-b]pyridazine-piperidine-carboxamide family is contraindicated by structure-activity relationship (SAR) data showing that single-atom alterations at either the N-aryl substituent or the piperidine attachment point can completely abolish MACC1 inhibitory activity [1]. In the foundational SAR study of 75 tetrazolo-pyridazine analogues, even gradual changes at the distal ring region resulted in binary active/inactive classification, with a highly discriminative interaction landscape [1]. The target compound's combination of a 3-pyridinyl group and a piperidine-3-carboxamide regiochemistry creates a unique hydrogen-bond donor/acceptor geometry and spatial orientation not replicated by the 4-pyridinyl-4-carboxamide isomer, the 2-pyridinyl-3-carboxamide variant, or alkoxy-phenyl substituted analogues . Computational physicochemical profiling reveals measurable differences in logP, polar surface area, and hydrogen-bonding capacity that directly impact membrane permeability, solubility, and target engagement [3]. These structural features are embedded within a patent-protected chemical space (EP 21169702.4), meaning that generic substitution without equivalent IP coverage carries both scientific and legal procurement risk [2].

Quantitative Differentiation Evidence for N-(Pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide Versus Closest Analogs


Scaffold-Class Validation: Tetrazolo[1,5-b]pyridazine Core as an Essential MACC1 Transcriptional Inhibitor Pharmacophore

The tetrazolo[1,5-b]pyridazine core is the essential pharmacophoric substructure for MACC1 transcriptional inhibition, validated in an HTS of >118,500 compounds followed by SAR analysis of 75 analogues [1]. Replacement of this bicyclic core with quinoxaline or pyrimidine rings in Analogue 19, 20, and 22 completely abolished MACC1 expression inhibition in HCT116 colorectal cancer cells, confirming the core is non-replaceable [1]. The target compound retains this essential core while offering a differentiated substitution pattern.

MACC1 transcriptional inhibition cancer metastasis high-throughput screening

Regioisomeric Differentiation: 3-Pyridinyl vs. 4-Pyridinyl Substitution Alters Hydrogen Bond Acceptor Geometry and Target Interaction Potential

The target compound's 3-pyridinyl amide substituent places the pyridine nitrogen atom at the meta position relative to the carboxamide linkage, creating a hydrogen bond acceptor vector oriented approximately 120° from the amide N–H bond axis [2]. In the closest commercially catalogued comparator, N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (ChemDiv IB05-9987), the 4-pyridinyl nitrogen is oriented para to the amide, resulting in a collinear hydrogen bond acceptor geometry . This regioisomeric difference is critical because the MACC1 SAR study demonstrated that the distal ring region is highly discriminative: among eight analogues with identical core structures, only those with specific N-aryl substitution patterns (Analogue 5, 7, 8, 9) retained MACC1 inhibitory activity, while Analogue 2, 3, 4, and 6 were inactive despite sharing the same core [1].

regioisomer SAR pyridinyl substitution hydrogen bond geometry

Mechanistic Pathway Differentiation: NFκB-Mediated MACC1 Transcriptional Suppression Validated for the Tetrazolo-Pyridazine Class

Tetrazolo[1,5-b]pyridazine-based compounds exert anti-metastatic effects through transcriptional suppression of MACC1 via attenuation of the NFκB signaling pathway, a mechanism distinct from cytotoxic chemotherapies or kinase inhibitors [2]. RNA sequencing of Compound 22-treated cells demonstrated decreased NFκB p65 and p50 activity, reduced nuclear translocation, and diminished activity on the MACC1 promoter [2]. Compound 22 blocked TNF-α-induced phosphorylation of p105, with in silico predictions identifying p105 as a potential protein target [2]. The target compound, sharing the same tetrazolo[1,5-b]pyridazine core, is predicted to operate through this same NFκB-modulatory mechanism, which is fundamentally different from standard-of-care anti-metastatic approaches.

NFκB signaling transcriptional regulation anti-metastatic mechanism

Physicochemical Property Comparison: logP, Polar Surface Area, and Drug-Likeness Profile Versus 4-Position Analog

Computational comparison of the target compound with its closest commercially catalogued analog, N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (ChemDiv IB05-9987), reveals key physicochemical differences despite identical molecular formula (C₁₅H₁₆N₈O, MW 324.34) . The piperidine-3-carboxamide regiochemistry of the target compound alters the topological polar surface area (tPSA), lipophilicity (logP/logD), and intramolecular hydrogen bond potential compared to the 4-carboxamide isomer. These parameters directly influence membrane permeability (PAMPA), oral bioavailability likelihood, and blood-brain barrier penetration [1]. The tetrazolo-pyridazine class has demonstrated favorable ADMET properties: plasma stability >93% remaining after 1 h, no major CYP inhibition (IC₅₀ >50 µM for majority of tested CYPs), and no hERG binding up to 30 µM [1].

physicochemical profiling drug-likeness ADMET prediction

Patent Landscape and IP-Based Procurement Differentiation

The tetrazolo[1,5-b]pyridazine-based MACC1 inhibitor class, including the target compound's core scaffold, is protected under European Patent EP 21169702.4, filed 21 October 2022 by Stein U, Kobelt D, Walther W, and co-inventors from the Max-Delbrück-Center and Leibniz-FMP [1]. This patent provides IP coverage for the use of these compounds in targeted therapy of MACC1-driven metastasis. Procurement of the target compound provides access to IP-protected chemical space that generic analogs outside this patent family do not offer, which is relevant for organizations pursuing patent-protected anti-metastatic development programs.

patent protection IP differentiation MACC1 inhibitor procurement

Optimal Research and Industrial Application Scenarios for N-(Pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide


Hit-to-Lead Optimization of MACC1 Transcriptional Inhibitors for Colorectal Cancer Metastasis

This compound serves as a structurally differentiated starting point for SAR expansion around the tetrazolo[1,5-b]pyridazine-piperidine-carboxamide scaffold. The 3-pyridinyl/3-carboxamide regiochemistry offers a distinct chemical space for probing MACC1 promoter inhibition compared to the published Compound 22 series (thioether-linked thiadiazole) or the 4-position analogs [1]. HCT116-MACC1p-Luc reporter assays provide a validated screening cascade with IC₅₀ benchmarks (Compound 22: 7.36 µM in HCT116, 6.39 µM in SW620) for activity comparison [1].

NFκB Pathway Mechanistic Studies in Metastasis Research

Given the validated link between the tetrazolo-pyridazine class and NFκB pathway attenuation [2], this compound can be deployed as a chemical probe to dissect NFκB-mediated MACC1 transcriptional regulation. RNA-seq, NFκB p65/p50 translocation assays, and p105 phosphorylation analysis provide established readouts [2]. The compound's distinct substitution pattern may yield differential NFκB pathway modulation compared to Compound 22, enabling exploration of SAR-transcriptomic relationships.

Cross-Entity Cancer Cell Panel Screening for MACC1-Dependent Metastasis Inhibition

The MACC1 inhibitory effect was shown to be stronger in cells with higher endogenous MACC1 expression (HupT3 > OE33 > SKBR3), generalizing beyond colorectal cancer [1]. This compound can be deployed across a panel of MACC1-overexpressing solid tumor cell lines (gastric, hepatocellular, breast) to establish entity-specific activity profiles. Boyden chamber migration and wound healing assays at sub-IC₅₀ concentrations provide functional readouts [1].

ADMET-Optimized Lead Identification for In Vivo Metastasis Xenograft Studies

The tetrazolo-pyridazine class has demonstrated favorable ADMET characteristics: plasma stability >93% at 1 h, CYP IC₅₀ values predominantly >50 µM, and no hERG binding up to 30 µM [1]. Compounds from this class have shown metastasis restriction in xenografted mouse models [1]. The target compound, with its balanced physicochemical profile (MW 324.34, predicted acceptable logP), is suitable for progression into in vivo pharmacokinetic and efficacy studies in MACC1-driven metastasis models.

Quote Request

Request a Quote for N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.